RS 102221 Hydrochloride

Vue d'ensemble

Description

RS 102221 Hydrochloride is a selective 5-HT2C receptor antagonist . It shows nearly 100-fold selectivity for the 5-HT2C receptor as compared to the 5-HT2A and 5-HT2B receptors . It can promote the differentiation of new nerve cells .

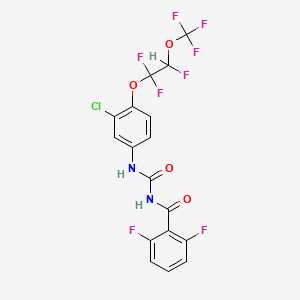

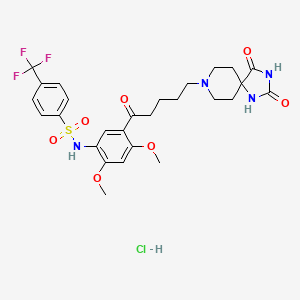

Molecular Structure Analysis

The empirical formula of RS 102221 Hydrochloride is C27H31F3N4O7S·HCl · xH2O . The molecular weight is 649.08 (anhydrous basis) .

Physical And Chemical Properties Analysis

RS 102221 Hydrochloride is a white powder . It is soluble in DMSO to at least 20 mg/mL . It should be stored at 2-8°C .

Applications De Recherche Scientifique

RS 102221 Hydrochloride is a potent and selective antagonist of the serotonin (5-HT) receptor subtype 5-HT2C . It displays around 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptors . Here are some of its applications:

-

Neuroscience : RS 102221 Hydrochloride has been used in studies involving zebrafish to understand the role of 5-HT2C receptors in different social contexts . The drug was administered to the zebrafish and their behavior was observed in social interaction and social novelty tests .

-

Pharmacology : RS 102221 Hydrochloride has been shown to increase food intake and weight gain in rats . This suggests a potential application in understanding and treating conditions related to appetite and weight.

-

Psychiatry : In combination with 3,4-Methylenedioxy-N-methamphetamine (MDMA or ‘ecstasy’), RS 102221 Hydrochloride has been shown to suppress MDMA-induced hypophagia and hyperlocomotion in mice .

-

Molecular Biology : RS 102221 Hydrochloride has been shown to promote the differentiation of new nerve cells . This suggests potential applications in neuroregenerative therapies.

-

Biochemistry : RS 102221 Hydrochloride has been used in studies to understand the role of 5-HT2C receptors in responses to aversive stimuli .

-

Physiology : Studies have shown that RS 102221 Hydrochloride can have an effect on intraocular pressure, suggesting potential applications in ophthalmology .

-

. It’s also used in the preparation of compound libraries for high-throughput screening .

-

Behavioral Studies : Given its role in modulating serotonin receptors, RS 102221 Hydrochloride is used in behavioral studies to understand the impact of these receptors on mood, anxiety, and stress responses .

-

Neuropharmacology : RS 102221 Hydrochloride is used in neuropharmacological research to study drug interactions, particularly in the context of substances that may interact with serotonin receptors .

-

Toxicology : In toxicology, RS 102221 Hydrochloride can be used to study the toxic effects of overstimulation of the 5-HT2C receptors .

-

Endocrinology : Some studies have used RS 102221 Hydrochloride to investigate the role of 5-HT2C receptors in hormonal regulation .

-

Cardiovascular Research : RS 102221 Hydrochloride has been used in cardiovascular research to study the role of serotonin in blood pressure regulation .

-

Cellular Biology : RS 102221 Hydrochloride has been used in cellular biology to study the role of 5-HT2C receptors in cell differentiation . It has been shown to promote the differentiation of new nerve cells .

-

Metabolic Studies : Given its role in increasing food intake and weight gain in rats , RS 102221 Hydrochloride can be used in metabolic studies to understand the role of serotonin receptors in metabolism and energy balance .

-

Drug Development : RS 102221 Hydrochloride’s selective antagonistic properties towards the 5-HT2C receptor make it a valuable tool in drug development. It can be used to study the effects of modulating this receptor in various disease models .

-

Neurodegenerative Diseases : RS 102221 Hydrochloride can be used in research related to neurodegenerative diseases. Its ability to promote the differentiation of new nerve cells suggests potential applications in studying and treating conditions like Alzheimer’s and Parkinson’s disease .

-

Coagulation Research : RS 102221 Hydrochloride can be used in coagulation research. Some studies suggest that serotonin receptors play a role in platelet aggregation and blood clotting .

-

Membrane Protein Research : RS 102221 Hydrochloride can be used in membrane protein research. It can help in understanding the role of 5-HT2C receptors, which are a type of membrane protein, in various biological processes .

Safety And Hazards

Propriétés

IUPAC Name |

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJZEJZLRDIHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClF3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RS 102221 Hydrochloride | |

CAS RN |

187397-18-8 | |

| Record name | RS-102221 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK42AGJ62K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

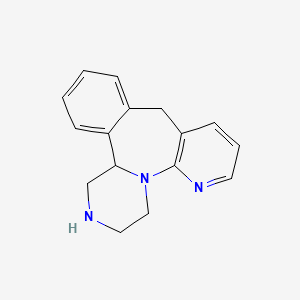

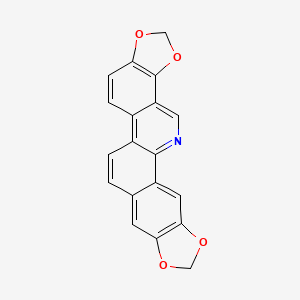

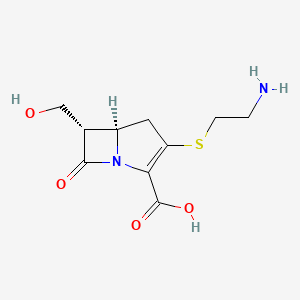

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

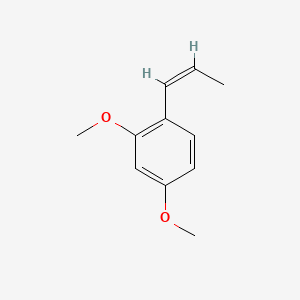

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)